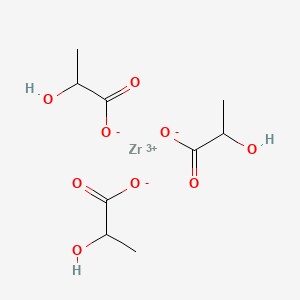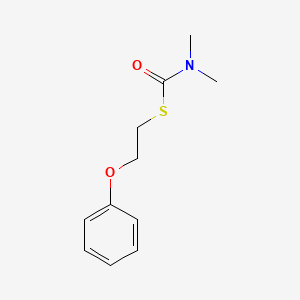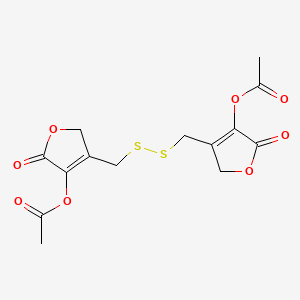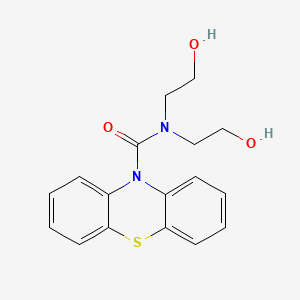
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- is a chemical compound with the molecular formula C13H10N2OS. It belongs to the phenothiazine family, which is known for its diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a phenothiazine core and a carboxamide group substituted with two hydroxyethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- typically involves the reaction of phenothiazine with chloroformic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide group. The hydroxyethyl groups are introduced through subsequent reactions with ethylene oxide or ethylene glycol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups replacing the hydroxyethyl groups
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives, which are important in the development of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
- N,N-bis(2-hydroxyethyl)-2-methoxyphenothiazine-10-carboxamide
Comparison: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)- is unique due to the presence of two hydroxyethyl groups, which enhance its solubility and reactivity compared to other phenothiazine derivatives. This structural feature allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
65240-93-9 |
|---|---|
Formule moléculaire |
C17H18N2O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c20-11-9-18(10-12-21)17(22)19-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)19/h1-8,20-21H,9-12H2 |
Clé InChI |
NQYOXQHFLWIPMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
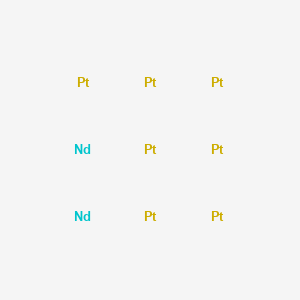


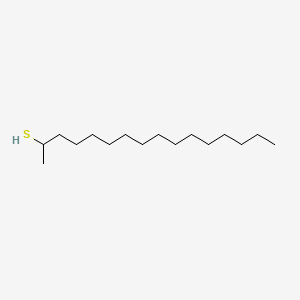
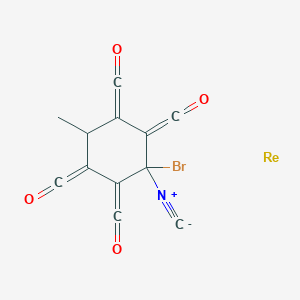
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
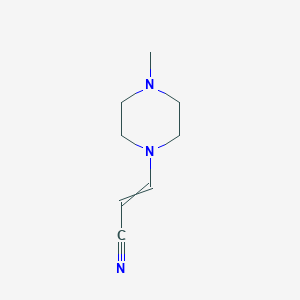
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
